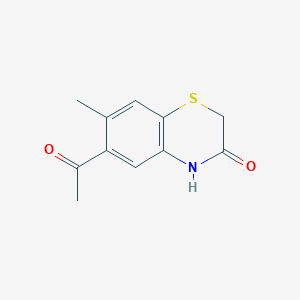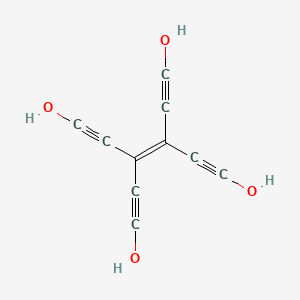
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is an organic compound characterized by its unique structure featuring multiple hydroxyl and ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique mechanical and electronic properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ethynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-3-en-1,5-diyne: A simpler analog with fewer functional groups.
3-Hexene-1,6-diol: Contains hydroxyl groups but lacks ethynyl groups.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A structurally related compound used for studying enediyne reactivity.
Uniqueness
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of hydroxyl and ethynyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
823813-77-0 |
|---|---|
Molekularformel |
C10H4O4 |
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
3,4-bis(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H |
InChI-Schlüssel |
WUYPYKSKMIMBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CO)C(=C(C#CO)C#CO)C#CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


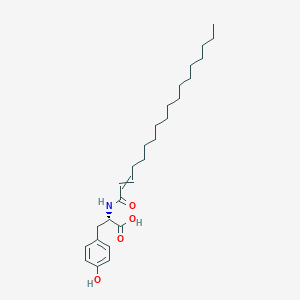
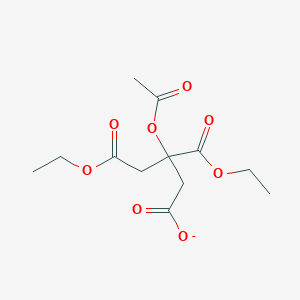
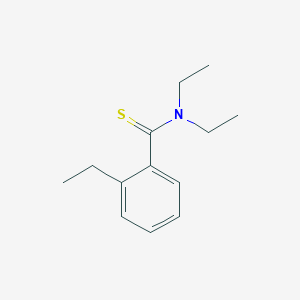
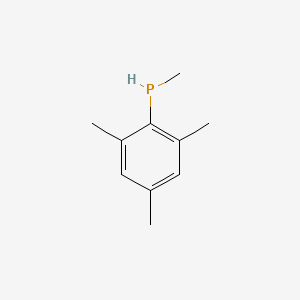
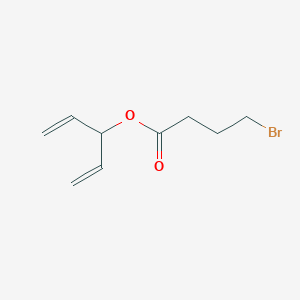
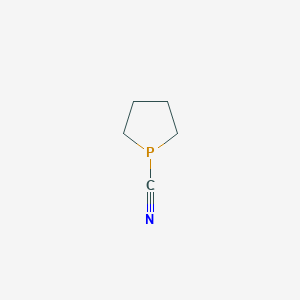
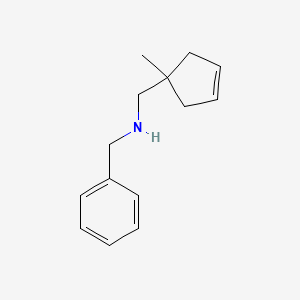
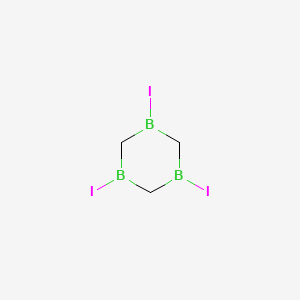
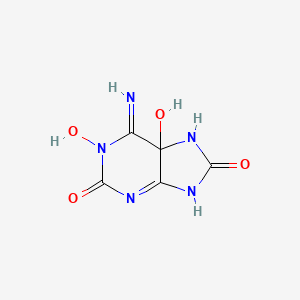
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
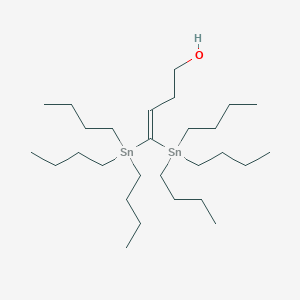
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)

